molecular formula C14H19Br B6290579 4-Bromo-1-(cyclohexylmethyl)-2-methylbenzene CAS No. 1369886-55-4

4-Bromo-1-(cyclohexylmethyl)-2-methylbenzene

Cat. No.: B6290579
CAS No.: 1369886-55-4
M. Wt: 267.20 g/mol
InChI Key: DHXZJORWZKPHNJ-UHFFFAOYSA-N
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Description

4-Bromo-1-(cyclohexylmethyl)-2-methylbenzene is an organic compound with the molecular formula C14H19Br It is a brominated aromatic hydrocarbon, characterized by a benzene ring substituted with a bromine atom, a cyclohexylmethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(cyclohexylmethyl)-2-methylbenzene typically involves the bromination of 1-(cyclohexylmethyl)-2-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, optimizing the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(cyclohexylmethyl)-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include ketones or carboxylic acids.

    Reduction Reactions: Products include the corresponding hydrocarbon.

Scientific Research Applications

4-Bromo-1-(cyclohexylmethyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-1-(cyclohexylmethyl)-2-methylbenzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, while in oxidation and reduction reactions, the compound undergoes changes in its oxidation state. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 4-Bromo-1-(cyclohexylmethyl)-1H-pyrazole
  • 4-Bromo-3-ethyl-1-methyl-1H-pyrazole
  • 5-Bromo-1-isopropyl-1H-pyrazole

Comparison: 4-Bromo-1-(cyclohexylmethyl)-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds. Its cyclohexylmethyl group provides steric hindrance, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

4-bromo-1-(cyclohexylmethyl)-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Br/c1-11-9-14(15)8-7-13(11)10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXZJORWZKPHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Br
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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